Diflorasone21-propionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

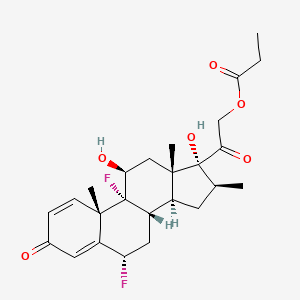

Molecular Formula |

C25H32F2O6 |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

InChI |

InChI=1S/C25H32F2O6/c1-5-21(31)33-12-20(30)25(32)13(2)8-15-16-10-18(26)17-9-14(28)6-7-22(17,3)24(16,27)19(29)11-23(15,25)4/h6-7,9,13,15-16,18-19,29,32H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 |

InChI Key |

JJRINLNMUQYHCP-LICBFIPMSA-N |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)O |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Diflorasone-21-Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflorasone-21-propionate, a high-potency topical corticosteroid, is a fluorinated diester of the synthetic corticosteroid diflorasone.[1] It is indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[2] Like other topical corticosteroids, diflorasone-21-propionate exerts its therapeutic effects through a combination of anti-inflammatory, antipruritic, and vasoconstrictive actions.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of diflorasone-21-propionate, with a focus on its molecular and cellular signaling pathways, supported by relevant experimental methodologies.

Core Mechanism of Action

The anti-inflammatory activity of diflorasone-21-propionate is multifaceted, involving both genomic and non-genomic pathways. The primary mechanism is initiated by its binding to the cytosolic glucocorticoid receptor (GR).[4]

Genomic Pathway: Modulation of Gene Transcription

The genomic pathway is the cornerstone of the anti-inflammatory effects of corticosteroids. Upon topical application, diflorasone-21-propionate penetrates the skin and binds to the intracellular glucocorticoid receptor (GR) in the cytoplasm of keratinocytes and other skin cells. This binding event triggers a conformational change in the GR, leading to its dissociation from a complex of heat shock proteins (HSPs). The activated GR-diflorasone complex then translocates into the nucleus.[4]

Inside the nucleus, the complex can modulate gene expression in two principal ways:

-

Transactivation: The GR-diflorasone dimer can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory genes, leading to the synthesis of proteins such as lipocortin-1 (annexin A1). Lipocortin-1 is a key inhibitor of phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid from cell membranes. By inhibiting PLA2, diflorasone-21-propionate effectively blocks the downstream synthesis of potent pro-inflammatory mediators, including prostaglandins and leukotrienes.[2]

-

Transrepression: The activated GR can also interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interaction, which does not necessarily involve direct DNA binding by the GR, leads to the downregulation of the expression of numerous pro-inflammatory genes, including those encoding for cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4]

Non-Genomic Pathway: Rapid Cellular Effects

In addition to the genomic pathway, which involves changes in gene expression and protein synthesis, corticosteroids can exert rapid, non-genomic effects. For diflorasone-21-propionate, these effects primarily manifest as:

-

Vasoconstriction: A hallmark of potent topical corticosteroids is their ability to cause vasoconstriction of the small blood vessels in the upper dermis. This effect is thought to be mediated through the inhibition of the release of vasodilating substances like nitric oxide. The resulting reduction in blood flow contributes to the decrease in erythema (redness) and edema (swelling) characteristic of inflamed skin.[3]

-

Stabilization of Lysosomal Membranes: Diflorasone-21-propionate can stabilize the membranes of lysosomes within inflammatory cells. This action prevents the release of lytic enzymes that contribute to tissue damage and the inflammatory cascade.

Data Presentation

Table 1: Relative Potency of Selected Topical Corticosteroids [5]

| Potency Class | Corticosteroid |

| Class I (Superpotent) | Clobetasol propionate 0.05%, Halobetasol propionate 0.05%, Diflorasone diacetate 0.05% (ointment) |

| Class II (High Potency) | Fluocinonide 0.05%, Betamethasone dipropionate 0.05% (augmented), Desoximetasone 0.25% |

| Class III (Medium to High Potency) | Betamethasone valerate 0.1%, Triamcinolone acetonide 0.1%, Diflorasone diacetate 0.05% (cream) |

| Class IV (Medium Potency) | Mometasone furoate 0.1%, Hydrocortisone valerate 0.2% |

| Class V (Low Potency) | Hydrocortisone butyrate 0.1%, Fluticasone propionate 0.05% |

| Class VI (Mild Potency) | Desonide 0.05%, Alclometasone dipropionate 0.05% |

| Class VII (Least Potent) | Hydrocortisone 1% |

Note: The potency of a topical corticosteroid is influenced by its molecular structure, vehicle formulation, and concentration.

Experimental Protocols

The mechanism of action and potency of diflorasone-21-propionate can be elucidated through various in vivo and in vitro experimental assays.

Vasoconstrictor Assay (McKenzie and Stoughton Method)

This in vivo assay is a standard method for determining the bioequivalence and relative potency of topical corticosteroids.[6][7]

Objective: To assess the vasoconstrictive effect of a topical corticosteroid by measuring the degree of skin blanching.

Methodology:

-

Subject Selection: Healthy volunteers with normal skin on their forearms are selected.

-

Site Application: A predetermined number of application sites are marked on the volar aspect of the forearms.

-

Dose Application: A standardized amount of the diflorasone-21-propionate formulation and a reference corticosteroid are applied to the designated sites.

-

Occlusion: The application sites are covered with an occlusive dressing for a specified duration (e.g., 6-16 hours) to enhance penetration.

-

Removal and Observation: The occlusive dressings and any residual formulation are removed.

-

Blanching Assessment: The degree of skin blanching (pallor) at each application site is visually assessed by a trained observer at specific time points after removal (e.g., 2, 4, 6, and 24 hours). A grading scale (e.g., 0 for no blanching to 4 for maximal blanching) is used.

-

Chromameter Measurement (Optional): A chromameter can be used to provide an objective, quantitative measurement of the change in skin color.

-

Data Analysis: The blanching scores are plotted against time, and the area under the effect curve (AUEC) is calculated to determine the potency relative to the reference standard.

In Vitro Cytokine Inhibition Assay in Human Keratinocytes

This in vitro assay evaluates the ability of diflorasone-21-propionate to suppress the production of pro-inflammatory cytokines in skin cells.[8][9]

Objective: To quantify the inhibition of cytokine (e.g., TNF-α, IL-6, IL-8) release from stimulated human keratinocytes.

Methodology:

-

Cell Culture: Human epidermal keratinocytes are cultured in appropriate media until they reach a suitable confluency.

-

Stimulation: The keratinocytes are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or a combination of cytokines like TNF-α and IFN-γ, to induce the production and release of other cytokines.

-

Treatment: The stimulated cells are treated with various concentrations of diflorasone-21-propionate or a vehicle control.

-

Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for cytokine production and secretion into the culture supernatant.

-

Supernatant Collection: The culture supernatant is collected from each well.

-

Cytokine Quantification: The concentration of the target cytokines in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

-

Data Analysis: The percentage of cytokine inhibition at each concentration of diflorasone-21-propionate is calculated relative to the vehicle-treated control. The IC50 value (the concentration that causes 50% inhibition) can then be determined.

In Vitro Phospholipase A2 (PLA2) Inhibition Assay

This biochemical assay measures the direct or indirect inhibitory effect of diflorasone-21-propionate on the activity of phospholipase A2.[10][11][12]

Objective: To determine the extent to which diflorasone-21-propionate inhibits the enzymatic activity of PLA2.

Methodology:

-

Enzyme and Substrate Preparation: A purified PLA2 enzyme solution and a substrate solution (e.g., a fluorescently labeled phospholipid or a radiolabeled arachidonic acid-containing phospholipid) are prepared.

-

Inhibitor Incubation: The PLA2 enzyme is pre-incubated with various concentrations of diflorasone-21-propionate or a known PLA2 inhibitor (positive control) and a vehicle control.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific time.

-

Reaction Termination: The reaction is stopped by adding a quenching solution.

-

Product Measurement: The amount of product generated (e.g., fluorescently labeled lysophospholipid or radiolabeled arachidonic acid) is quantified using a suitable detection method (e.g., fluorescence plate reader or scintillation counter).

-

Data Analysis: The percentage of PLA2 inhibition for each concentration of diflorasone-21-propionate is calculated. The IC50 value can be determined from the dose-response curve.

Mandatory Visualizations

Caption: Genomic signaling pathway of Diflorasone-21-propionate.

Caption: Experimental workflow for the Vasoconstrictor Assay.

Caption: Workflow for an in vitro Cytokine Inhibition Assay.

Conclusion

The mechanism of action of diflorasone-21-propionate is a complex interplay of genomic and non-genomic pathways, culminating in potent anti-inflammatory, antipruritic, and vasoconstrictive effects. Its primary action is mediated through the binding to and activation of the glucocorticoid receptor, leading to the modulation of gene expression that favors an anti-inflammatory state. This is characterized by the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and mediators. The vasoconstrictive properties of diflorasone-21-propionate further contribute to its therapeutic efficacy in inflammatory dermatoses. The experimental protocols outlined provide a framework for the continued investigation and characterization of the pharmacological properties of this and other topical corticosteroids. Further research to delineate specific quantitative measures of its activity, such as receptor binding affinity and IC50 values for key inflammatory targets, would provide a more complete understanding of its potent therapeutic profile.

References

- 1. Diflorasone | C22H28F2O5 | CID 71415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. diflorasone diacetate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]

- 6. remedypublications.com [remedypublications.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Constitutive Release of Cytokines by Human Oral Keratinocytes in an Organotypic Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessing Phospholipase A2 Activity toward Cardiolipin by Mass Spectrometry [escholarship.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.plos.org [journals.plos.org]

An In-depth Technical Guide to the Synthesis and Characterization of Diflorasone-21-Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diflorasone-21-propionate, a potent topical corticosteroid. This document details the synthetic pathway, experimental protocols for its preparation and purification, and a variety of analytical techniques for its thorough characterization. The information is intended to support researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Diflorasone-21-propionate is a synthetic glucocorticoid belonging to the corticosteroid class of drugs, which are widely used for their anti-inflammatory and immunosuppressive properties.[1] Topical corticosteroids like diflorasone are effective in treating a range of skin conditions, including eczema, dermatitis, and psoriasis.[2] The therapeutic effects of glucocorticoids are mediated through their interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent reduction in the inflammatory response.[3][4][5] This guide focuses on the chemical synthesis and detailed analytical characterization of the 21-propionate ester of diflorasone.

Synthesis of Diflorasone-21-Propionate

The synthesis of diflorasone-21-propionate can be achieved through the esterification of the 21-hydroxyl group of diflorasone. The following protocol is adapted from methods used for the preparation of similar 6-alpha-fluoro corticosteroids.[6]

Experimental Protocol: Synthesis

Materials:

-

Diflorasone

-

Propionic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diflorasone (1 equivalent) in anhydrous dichloromethane and anhydrous pyridine (10 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add propionic anhydride (1.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Procedure:

-

Purify the crude diflorasone-21-propionate using silica gel column chromatography.

-

Prepare the column using a slurry of silica gel in hexane.

-

Load the crude product onto the column.

-

Elute the product using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield diflorasone-21-propionate as a white to off-white solid.

-

Dry the final product under vacuum.

Physicochemical Characterization

A comprehensive characterization of the synthesized diflorasone-21-propionate is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of the synthesized compound and for quantifying any impurities.

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

Data Presentation:

| Parameter | Value |

| Retention Time | 12.5 min |

| Purity (by area %) | >99.5% |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized diflorasone-21-propionate.

Experimental Protocol:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).

-

Scan Range: m/z 100-1000.

-

Sample Preparation: Dissolve the sample in methanol.

Data Presentation:

| Parameter | Observed Value | Theoretical Value |

| Molecular Formula | C₂₅H₃₂F₂O₆ | C₂₅H₃₂F₂O₆ |

| Molecular Weight | 466.51 g/mol | 466.22 g/mol |

| [M+H]⁺ | 467.2250 | 467.2236 |

| [M+Na]⁺ | 489.2070 | 489.2055 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of diflorasone-21-propionate, confirming the presence of the propionate group and the overall steroid backbone.

Experimental Protocol:

-

Spectrometer: 400 MHz or higher.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Techniques: ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR.

Data Presentation (Hypothetical ¹H NMR Data in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.28 | d | 1H | H-1 |

| 6.25 | d | 1H | H-2 |

| 6.10 | s | 1H | H-4 |

| 5.05 - 4.90 | m | 2H | H-21 |

| 4.40 | d | 1H | H-11 |

| 2.35 | q | 2H | -CH₂- (propionate) |

| 1.52 | s | 3H | CH₃-19 |

| 1.15 | t | 3H | -CH₃ (propionate) |

| 0.95 | d | 3H | CH₃-16 |

| 0.85 | s | 3H | CH₃-18 |

Biological Activity and Mechanism of Action

Diflorasone-21-propionate, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR).[3][7] Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[3][4] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines.[8]

Visualizations

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway of diflorasone-21-propionate.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of diflorasone-21-propionate.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. vinmec.com [vinmec.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Diflorasone-21-propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflorasone-21-propionate, a high-potency topical corticosteroid, is a synthetic derivative of hydrocortisone. It is widely utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of various corticosteroid-responsive dermatoses, such as psoriasis and eczema.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Diflorasone-21-propionate, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Pharmacodynamics: Mechanism of Action and Therapeutic Effects

Diflorasone-21-propionate exerts its therapeutic effects through multiple mechanisms characteristic of corticosteroids. Its primary actions are anti-inflammatory, antipruritic, and vasoconstrictive.[3][4]

The anti-inflammatory activity is primarily mediated through the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[5][6] These proteins play a crucial role in controlling the biosynthesis of potent inflammatory mediators, including prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid.[3][4] Arachidonic acid is released from membrane phospholipids by phospholipase A2.[5]

By binding to glucocorticoid receptors in the cytoplasm of skin cells, Diflorasone-21-propionate forms a receptor-steroid complex.[7][8] This complex then translocates to the cell nucleus and binds to specific DNA sequences called glucocorticoid response elements (GREs), leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.[8] This results in the inhibition of inflammatory cell chemotaxis and activation, stabilization of lysosomal membranes, and reduction of pro-inflammatory cytokine expression.[8]

Furthermore, Diflorasone-21-propionate induces vasoconstriction of the blood vessels in the skin, which helps to reduce erythema (redness) and edema (swelling).[8] The vasoconstrictor potency of a topical corticosteroid is often correlated with its therapeutic efficacy.[9]

Signaling Pathway of Diflorasone-21-propionate

Caption: Signaling pathway of Diflorasone-21-propionate.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The systemic exposure to Diflorasone-21-propionate following topical application is dependent on several factors that influence its percutaneous absorption.

Absorption

Topically applied Diflorasone-21-propionate can be absorbed through intact skin.[1] The extent of percutaneous absorption is determined by multiple factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings.[9][10] Inflammation and other disease processes in the skin can increase its absorption.[4][5] Occlusive dressings can substantially enhance the penetration of topical corticosteroids.[3][9]

Absorption rates vary across different anatomical sites. Areas with a thinner stratum corneum, such as the scrotum, axilla, eyelid, face, and scalp, exhibit higher absorption compared to areas like the forearm, knee, elbow, palm, and sole.[1]

Distribution

Once absorbed through the skin, Diflorasone-21-propionate is handled through pharmacokinetic pathways similar to systemically administered corticosteroids.[9][10] It binds to plasma proteins to varying degrees.[6][10]

Metabolism

Diflorasone-21-propionate is primarily metabolized in the liver.[6][9][10]

Excretion

The metabolites of Diflorasone-21-propionate are primarily excreted by the kidneys.[6][9][10] Some metabolites are also excreted into the bile.[9][10]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The systemic effects of topical corticosteroids are a direct consequence of their absorption. A key pharmacodynamic measure of systemic effect is the suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis.

| Formulation | Dosage | Application Condition | Number of Patients with HPA Axis Suppression | Reference |

| 0.05% Cream | 30 g per day (15 g twice daily) | Psoriatic skin for one week | 1 of 2 | [3][5] |

| 0.05% Cream | 15 g per day (7.5 g twice daily) | Psoriasis or atopic dermatitis for one week | 1 of 5 (mild inhibition) | [3][5] |

| 0.05% Ointment | 30 g per day in divided doses | Psoriasis or atopic dermatitis for one week | 0 of note (did not produce significant suppression) | [3] |

Experimental Protocols

Vasoconstrictor Assay

The vasoconstrictor assay is a common method used to compare and predict the potency and clinical efficacy of topical corticosteroids.[9][10] This assay is based on the ability of corticosteroids to cause cutaneous vasoconstriction, leading to skin blanching.

A study comparing Diflorasone-21-propionate to other high-potency corticosteroids involved the following general steps:

-

Subject Selection: Healthy volunteers are typically enrolled.

-

Drug Application: The corticosteroids, dissolved in a suitable vehicle like 95% alcohol, are applied to specific sites on the skin, often on the forearm.[11][12]

-

Occlusion: The application sites may be covered with an occlusive dressing for a specified period to enhance absorption.

-

Observation: The degree of vasoconstriction (blanching) is visually assessed at various time points after application.

-

Potency Ranking: The potency of the test drug is ranked relative to the reference standards based on the intensity and duration of the blanching effect.[11][12]

A bioequivalence study for a generic Diflorasone-21-propionate cream utilized a dose-duration method to assess vasoconstrictor response.[5] This involved a pilot dose-response study to determine the population ED50 (the dose duration that produces 50% of the maximal effect), which was then used in a pivotal bioequivalence study.[5]

In Vitro Release Test (IVRT)

In vitro release testing is used to assess the performance of semi-solid dosage forms. One study developed an IVRT method for a Diflorasone-21-propionate ointment using a USP Apparatus 3 (Reciprocating Cylinder).[13]

Experimental Setup:

-

Apparatus: USP Apparatus 3 (Reciprocating Cylinder).

-

Membrane: Dialysis membrane (12-14 kD MWCO).

-

Receptor Medium: Phosphate buffer pH 5.8: Ethanol (50:50, v/v).

-

Conditions: 32°C ± 0.5°C, 20 dips per minute (dpm) for 24 hours.

-

Analysis: The amount of drug released into the receptor medium is quantified using a validated analytical method, such as HPLC.[13]

Experimental Workflow for In Vitro Release Test

Caption: Workflow for the in vitro release test of Diflorasone Diacetate ointment.

Conclusion

Diflorasone-21-propionate is a high-potency topical corticosteroid with well-characterized pharmacodynamic and pharmacokinetic properties. Its anti-inflammatory effects are mediated through the glucocorticoid receptor signaling pathway, leading to the inhibition of inflammatory mediators. The percutaneous absorption of Diflorasone-21-propionate is influenced by various factors, and systemic exposure can lead to reversible HPA axis suppression, particularly with high doses or the use of occlusive dressings. Standardized experimental protocols, such as vasoconstrictor assays and in vitro release tests, are crucial for evaluating the potency, bioavailability, and bioequivalence of its topical formulations. This comprehensive guide provides essential technical information for researchers, scientists, and drug development professionals working with this important therapeutic agent.

References

- 1. drugs.com [drugs.com]

- 2. Diflorasone Topical: MedlinePlus Drug Information [medlineplus.gov]

- 3. drugs.com [drugs.com]

- 4. DailyMed - DIFLORASONE DIACETATE cream [dailymed.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Diflorasone Diacetate | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Diflorasone Diacetate? [synapse.patsnap.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. drugs.com [drugs.com]

- 11. Diflorasone diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. juniperpublishers.com [juniperpublishers.com]

The Solubility Profile of Diflorasone-21-Propionate: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides an in-depth analysis of the solubility characteristics of Diflorasone-21-Propionate, a potent topical corticosteroid. Aimed at researchers, scientists, and professionals in drug development, this guide synthesizes available data on its solubility in various solvents, outlines detailed experimental methodologies for solubility determination, and illustrates the underlying mechanism of action through the glucocorticoid receptor signaling pathway.

Quantitative Solubility Data

Precise quantitative solubility data for diflorasone-21-propionate in a wide range of organic solvents is not extensively documented in publicly available literature. However, to provide a useful reference for formulation development, the following table summarizes the reported solubility of the parent compound, diflorasone, its diacetate ester, and other related corticosteroid propionates in common pharmaceutical solvents. This data can serve as a valuable proxy for estimating the solubility of diflorasone-21-propionate.

| Corticosteroid | Solvent | Solubility |

| Diflorasone | Dimethyl Sulfoxide (DMSO) | 130 mg/mL |

| Diflorasone Diacetate | Dimethyl Sulfoxide (DMSO) | 99 - 100 mg/mL[1] |

| Halobetasol Propionate | Dimethyl Sulfoxide (DMSO) | >50% (>500 mg/mL) |

| Halobetasol Propionate | Ethanol | 37% (370 mg/mL)[2] |

| Halobetasol Propionate | Acetone | Freely Soluble[3][4] |

| Halobetasol Propionate | Dichloromethane | Freely Soluble[4] |

| Halobetasol Propionate | Water | Practically Insoluble[3][4] |

Experimental Protocol: Determination of Thermodynamic Solubility

The most reliable and widely accepted method for determining the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method . This protocol is designed to achieve a saturated solution in equilibrium with the solid drug substance.

Objective: To determine the saturation concentration of Diflorasone-21-Propionate in a given solvent at a specified temperature.

Materials:

-

Diflorasone-21-Propionate (pure, solid form)

-

Solvent of interest (e.g., ethanol, methanol, acetone, water)

-

Glass flasks or vials with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid Diflorasone-21-Propionate to a flask containing the chosen solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the flasks and place them in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure the concentration in the liquid phase remains constant.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, either centrifuge the samples at a high speed or filter the supernatant using a syringe filter chemically compatible with the solvent. This step must be performed carefully to avoid transferring any solid particles.

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with the solvent.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of Diflorasone-21-Propionate.

-

A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

-

-

Data Analysis: Calculate the solubility of Diflorasone-21-Propionate in the solvent, typically expressed in mg/mL or g/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Diflorasone-21-Propionate, like other corticosteroids, exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of glucocorticoids.

Upon diffusing into the target cell, the glucocorticoid binds to the cytosolic glucocorticoid receptor, which is in an inactive complex with heat shock proteins. This binding event causes a conformational change, leading to the dissociation of the heat shock proteins and the activation of the receptor. The activated receptor-steroid complex then translocates into the nucleus and dimerizes.

In the nucleus, the glucocorticoid receptor dimer can act in two primary ways:

-

Transactivation: The dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction typically leads to the increased transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1) and IκBα (inhibitor of kappa B).

-

Transrepression: The activated glucocorticoid receptor can also interfere with the function of other transcription factors, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1), which are key regulators of pro-inflammatory gene expression. This protein-protein interaction prevents these transcription factors from binding to their target DNA sequences, thereby repressing the synthesis of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5][6][7][8]

Through these genomic mechanisms, diflorasone-21-propionate effectively modulates the inflammatory response at the cellular level.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. karger.com [karger.com]

- 7. academic.oup.com [academic.oup.com]

- 8. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Diflorasone-21-propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Diflorasone-21-propionate. The information is curated for researchers, scientists, and professionals involved in drug development and analysis. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the compound's mechanism of action.

Core Physical and Chemical Properties

Diflorasone-21-propionate is a synthetic corticosteroid. While it is a known chemical entity, extensive experimental data on its physical properties are not widely published. The following tables summarize the available data for Diflorasone-21-propionate and the closely related, more extensively studied compound, Diflorasone Diacetate.

Table 1: Physical Properties of Diflorasone-21-propionate

| Property | Value | Source(s) |

| Molecular Formula | C25H32F2O6 | [1][2][3] |

| Molecular Weight | 466.51 g/mol | [1][2][3] |

| Exact Mass | 466.2167 g/mol | [2][3] |

| Appearance | Assumed to be a white to off-white crystalline powder. | General knowledge on corticosteroids |

| Melting Point | Not explicitly available in the searched literature. | |

| Boiling Point | Not explicitly available in the searched literature. | |

| Solubility | Poorly soluble in water; soluble in organic solvents.[4] | General knowledge on corticosteroids |

Table 2: Physical and Chemical Properties of Related Diflorasone Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Diflorasone | C22H28F2O5 | 410.5 | 2557-49-5 |

| Diflorasone Diacetate | C26H32F2O7 | 494.54 | 33564-31-7[5] |

| 21-Acetate 17-propionate diflorasone | C27H34F2O7 | 508.55 | 79861-38-4[6][7] |

| 11-Propionate 21-chloro diflorasone | C25H31ClF2O5 | 485.0 | 181527-42-4[8][9] |

Experimental Protocols

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.[10][11][12][13][14]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (closed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: The sample must be completely dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.

-

Loading the Capillary Tube: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the closed end, forming a column of 2-3 mm in height.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes liquid is recorded as the final melting point.

-

The melting range is reported as the range between the onset and final melting points. For a pure substance, this range is typically narrow.

-

Solubility Determination

The solubility of a compound is determined by finding the concentration at which a solution is saturated at a given temperature.

Apparatus:

-

Analytical balance

-

Vials with closures

-

Constant temperature shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a vial.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker or water bath. They are agitated until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a common technique for the analysis of corticosteroids.[15][16] The following is a general protocol that would be adapted for Diflorasone-21-propionate.

Apparatus:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Mobile Phase Preparation: A suitable mobile phase is prepared, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The exact composition would be optimized for the specific compound.

-

Standard Solution Preparation: A stock solution of a reference standard of Diflorasone-21-propionate is prepared by accurately weighing the standard and dissolving it in a suitable solvent in a volumetric flask. A series of calibration standards are then prepared by diluting the stock solution.

-

Sample Preparation: The sample containing Diflorasone-21-propionate is accurately weighed and dissolved in the same solvent as the standard to a known concentration.

-

Chromatographic Analysis:

-

The HPLC system is equilibrated with the mobile phase.

-

Equal volumes of the standard solutions and the sample solution are injected onto the column.

-

The chromatograms are recorded, and the peak areas are measured.

-

-

Data Analysis: A calibration curve is constructed by plotting the peak areas of the standards against their concentrations. The concentration of Diflorasone-21-propionate in the sample is determined from its peak area using the calibration curve.

Signaling Pathway and Experimental Workflow Visualizations

Glucocorticoid Receptor Signaling Pathway

Diflorasone, like other corticosteroids, exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR).[17][18][19] The binding of diflorasone to the cytoplasmic GR initiates a signaling cascade that ultimately leads to the modulation of gene expression.

Caption: Glucocorticoid receptor signaling pathway for Diflorasone.

Experimental Workflow: HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of a pharmaceutical compound like Diflorasone-21-propionate using High-Performance Liquid Chromatography (HPLC).

Caption: A generalized experimental workflow for HPLC analysis.

References

- 1. Diflorasone 21-Propionate | CAS No- 541502-98-1 | Simson Pharma Limited [simsonpharma.com]

- 2. Diflorasone 21-propionate | LGC Standards [lgcstandards.com]

- 3. Diflorasone 21-propionate | LGC Standards [lgcstandards.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. drugs.com [drugs.com]

- 6. Buy 21-Acetate 17-propionate diflorasone | 79861-38-4 [smolecule.com]

- 7. 21-Acetate 17-propionate diflorasone | C27H34F2O7 | CID 71587293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 11-Propionate 21-chloro diflorasone | C25H31ClF2O5 | CID 71587593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. [11-Propionate 21-Chloro Diflorasone (25 mg) (21-Chloro-6alpha,9-difluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 11-propionate)] - CAS [181527-42-4] [store.usp.org]

- 10. thinksrs.com [thinksrs.com]

- 11. westlab.com [westlab.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. scribd.com [scribd.com]

- 14. thinksrs.com [thinksrs.com]

- 15. HPLC Method for Analysis of Hydrocortisone on Newcrom CN2 Column | SIELC Technologies [sielc.com]

- 16. manuallib.com [manuallib.com]

- 17. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

- 19. Diflorasone | C22H28F2O5 | CID 71415 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis and Scientific Profile of Diflorasone-21-Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflorasone-21-propionate, a high-potency topical corticosteroid, has been a significant therapeutic agent in dermatology for the management of corticosteroid-responsive dermatoses. This technical guide provides an in-depth exploration of its history, from its initial synthesis to its establishment in clinical practice. The document elucidates the compound's mechanism of action, detailing its interaction with glucocorticoid receptors and the subsequent modulation of inflammatory pathways. Furthermore, this guide presents a comprehensive overview of the key experimental protocols utilized in its preclinical and clinical evaluation, including the vasoconstrictor assay and assessments for hypothalamic-pituitary-adrenal (HPA) axis suppression. Quantitative data from pivotal clinical trials are summarized in structured tables to facilitate comparative analysis. Finally, signaling pathways and experimental workflows are visualized through detailed diagrams to provide a clear and concise understanding of the scientific principles underpinning the therapeutic utility of Diflorasone-21-propionate.

A Historical Perspective: The Discovery of Diflorasone-21-Propionate

The development of Diflorasone-21-propionate, also known as diflorasone diacetate, emerged from the extensive research and development efforts in the field of synthetic corticosteroids. The pioneering work in this area was conducted by scientists at The Upjohn Company .

The initial synthesis and patenting of this potent corticosteroid were detailed in U.S. Patent 3,557,158, filed in the late 1960s by inventors Lincoln, Schneider, and Spero. This patent laid the groundwork for a new class of fluorinated corticosteroids with enhanced anti-inflammatory activity. Further refinements to the formulation and delivery of diflorasone diacetate were later described in U.S. Patent 3,980,778 by Ayer, Schiagel, and Flynn, also assigned to The Upjohn Company. These innovations focused on optimizing the topical delivery and efficacy of the compound.

The core chemical structure of diflorasone diacetate is 6α,9-difluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate. The strategic addition of fluorine atoms at the 6α and 9α positions significantly potentiated its glucocorticoid activity, classifying it as a high-potency topical corticosteroid.

Mechanism of Action: A Molecular Deep Dive

Diflorasone-21-propionate exerts its potent anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with intracellular glucocorticoid receptors (GR).[1][2] The mechanism can be delineated into a series of molecular events:

-

Cellular Entry and Receptor Binding: Being lipophilic, diflorasone diacetate readily penetrates the cell membrane of keratinocytes, fibroblasts, and immune cells in the skin.[3] Once inside the cytoplasm, it binds to the GR, which is part of a multiprotein complex.

-

Receptor Activation and Nuclear Translocation: Upon binding, the GR undergoes a conformational change, dissociating from the multiprotein complex. This activated steroid-receptor complex then translocates into the nucleus.

-

Gene Transcription Modulation: Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either upregulate or downregulate gene transcription.

-

Transactivation: The complex can directly bind to GREs to increase the transcription of anti-inflammatory genes, leading to the synthesis of proteins like lipocortin-1 (annexin A1). Lipocortin-1 inhibits phospholipase A2, an enzyme crucial for the production of inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid.[3]

-

Transrepression: The steroid-receptor complex can also interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decrease in the production of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[3]

-

This multifaceted molecular mechanism effectively suppresses the inflammatory cascade at multiple levels, leading to the clinical improvement observed in various dermatological conditions.

Caption: Intracellular signaling cascade of Diflorasone-21-Propionate.

Key Experimental Protocols

The preclinical and clinical evaluation of Diflorasone-21-propionate relies on standardized and validated experimental protocols to assess its potency, efficacy, and safety.

Vasoconstrictor Assay (McKenzie-Stoughton Assay)

The vasoconstrictor assay is a widely used in vivo method to determine the bio-potency of topical corticosteroids. It is based on the principle that these drugs cause localized vasoconstriction, leading to skin blanching. The intensity of this blanching is proportional to the potency of the corticosteroid.

Detailed Methodology:

-

Subject Selection: Healthy adult volunteers with normal skin on their forearms are recruited.

-

Site Demarcation: A grid of small, uniform circles (typically 1 cm in diameter) is marked on the volar aspect of the forearms.

-

Product Application: A standardized, small amount of the test formulation (Diflorasone-21-propionate) and a reference standard are applied to the designated sites. The application is typically done under non-occlusive conditions.

-

Application Duration: The formulation is left on the skin for a specified period, often for several hours.

-

Removal and Cleaning: After the application period, the excess formulation is gently removed.

-

Visual Assessment: At predetermined time points (e.g., 6, 18, and 24 hours after application), trained observers visually assess the degree of skin blanching at each site using a graded scale (e.g., 0 = no blanching to 4 = maximal blanching).

-

Chromameter Measurement (Optional): A chromameter can be used for a more objective measurement of skin color changes.

-

Data Analysis: The blanching scores are recorded and analyzed to compare the potency of the test formulation to the reference standard.

Caption: Standardized workflow for the Vasoconstrictor Assay.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Test

Systemic absorption of potent topical corticosteroids can lead to the suppression of the HPA axis. The ACTH stimulation test is the standard method to assess this potential side effect.

Detailed Methodology:

-

Baseline Measurement: A baseline morning (8 a.m.) plasma cortisol level is obtained from the patient.

-

ACTH Administration: A synthetic analogue of ACTH, cosyntropin (usually 250 µg), is administered intravenously or intramuscularly.[4]

-

Post-Stimulation Measurement: Blood samples are collected at 30 and 60 minutes after cosyntropin administration to measure plasma cortisol levels.[4]

-

Interpretation: An adequate response is typically defined as a post-stimulation cortisol level exceeding a certain threshold (e.g., 18-20 µg/dL). A subnormal response suggests HPA axis suppression.

Clinical Efficacy in Dermatological Disorders

Clinical trials have consistently demonstrated the high efficacy of Diflorasone-21-propionate (0.05%) in treating moderate to severe corticosteroid-responsive dermatoses, particularly psoriasis and atopic dermatitis.[5][6]

Assessment of Psoriasis Severity

The Psoriasis Area and Severity Index (PASI) is a widely used tool in clinical trials to measure the severity and extent of psoriasis.[7][8][9]

-

Calculation of PASI Score: The PASI score is calculated by assessing four body regions (head, trunk, upper extremities, and lower extremities) for erythema (redness), induration (thickness), and desquamation (scaling) on a scale of 0 to 4. The percentage of body surface area affected in each region is also scored. These values are then entered into a formula to generate a total score ranging from 0 to 72.[7][8][10]

The Investigator's Global Assessment (IGA) is another commonly used scale where the physician provides an overall assessment of the psoriasis severity on a 5- or 6-point scale.[2][11][12]

Summary of Clinical Trial Data

The following tables summarize representative data from clinical studies evaluating the efficacy and safety of Diflorasone-21-propionate.

Table 1: Efficacy of Diflorasone-21-Propionate (0.05% Ointment) in Moderate to Severe Plaque Psoriasis (2-Week, Double-Blind, Parallel-Group Trial)

| Parameter | Diflorasone Diacetate (n=22) | Betamethasone Dipropionate (n=22) | p-value |

| Mean Baseline Severity Score | |||

| Erythema | 2.8 | 2.7 | NS |

| Scaling | 2.9 | 2.8 | NS |

| Induration | 2.7 | 2.6 | NS |

| Mean Severity Score at Week 2 | |||

| Erythema | 1.1 | 1.0 | NS |

| Scaling | 0.8 | 0.9 | NS |

| Induration | 1.0 | 0.9 | NS |

| Investigator's Global Assessment (Improved) | 86% | 89% | NS |

*Severity scored on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe). NS = Not Significant. (Data synthesized from a comparative study)[6]

Table 2: Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression with Diflorasone-21-Propionate (0.05% Ointment)

| Study Population | Application Regimen | Duration | Number of Subjects | Subjects with HPA Axis Suppression |

| Healthy Volunteers | 75% of body surface area, once daily | 6 days | 6 | Reduction in plasma cortisol observed |

| Patients with Psoriasis/Atopic Dermatitis | Not specified | 2 weeks | 40 | No systemic or local adverse reactions noted |

(Data synthesized from multiple studies)[13][14]

Safety Profile

Like all topical corticosteroids, Diflorasone-21-propionate has the potential for local and systemic side effects, particularly with prolonged use, application to large surface areas, or under occlusion.

-

Local Side Effects: Skin atrophy, striae, telangiectasia, burning, itching, and irritation.

-

Systemic Side Effects: The primary concern is HPA axis suppression. The risk is minimized by adhering to recommended dosages and treatment durations.

Conclusion

Diflorasone-21-propionate stands as a testament to the advancements in medicinal chemistry and dermatological therapeutics. Its well-characterized history, potent mechanism of action, and established clinical efficacy underscore its value in the management of inflammatory skin conditions. This technical guide has provided a comprehensive overview of the core scientific principles and clinical data related to this important therapeutic agent, offering a valuable resource for researchers, scientists, and drug development professionals in the field of dermatology. The continued understanding of its molecular and clinical profile will ensure its rational and effective use in patient care.

References

- 1. The 5-point Investigator's Global Assessment (IGA) Scale: A modified tool for evaluating plaque psoriasis severity in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Is It Mild, Moderate, or Severe Plaque Psoriasis? PGA Score and Other Ways To Know | MyPsoriasisTeam [mypsoriasisteam.com]

- 3. Psoriasis Area Severity Index (PASI) Calculator [pasi.corti.li]

- 4. academic.oup.com [academic.oup.com]

- 5. Diflorasone diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diflorasone diacetate ointment 0.05% versus betamethasone dipropionate ointment 0.05% in moderate-severe plaque-type psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PASI score: Definition and how to calculate [medicalnewstoday.com]

- 8. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dermnetnz.org [dermnetnz.org]

- 10. gpnotebook.com [gpnotebook.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Validity of Outcome Measures - Clinical Review Report: Guselkumab (Tremfya) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. Adrenal suppression with high-potency corticosteroid ointment formulations in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diflorasone-21-Propionate Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflorasone, a potent fluorinated corticosteroid, serves as a foundational molecule for the development of various analogues and derivatives with modulated pharmacokinetic and pharmacodynamic properties. Esterification at the 21-position, particularly with a propionate group, has been a key strategy in the design of topical corticosteroids with enhanced anti-inflammatory activity. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of Diflorasone-21-propionate analogues and derivatives. It details experimental protocols for their preparation and evaluation, presents quantitative data for structure-activity relationship (SAR) analysis, and illustrates the underlying mechanism of action through the glucocorticoid receptor signaling pathway. This document is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory agents.

Introduction

Corticosteroids are a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. The therapeutic efficacy of these agents is primarily mediated through their interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates the expression of numerous genes involved in the inflammatory cascade.[1] Diflorasone, a synthetic corticosteroid characterized by fluorine substitutions at the 6α and 9α positions, exhibits high potency.[2] Its derivatives, particularly esters at the 17 and 21 positions, have been extensively explored to optimize its therapeutic index, enhancing topical activity while minimizing systemic side effects.

This guide focuses specifically on Diflorasone-21-propionate and its analogues, delving into the chemical modifications that influence their biological activity. By understanding the synthesis, structure-activity relationships, and experimental evaluation of these compounds, researchers can better design and develop next-generation corticosteroids with improved clinical profiles.

Chemical Structures and Nomenclature

The core structure of the compounds discussed herein is based on the pregnane skeleton of diflorasone. The key modifications involve the esterification of the hydroxyl groups at the C-17 and C-21 positions.

Table 1: Structures and Nomenclature of Key Diflorasone Derivatives

| Compound Name | R1 (C-17) | R2 (C-21) | Chemical Formula | Molecular Weight ( g/mol ) |

| Diflorasone | -OH | -OH | C₂₂H₂₈F₂O₅ | 410.45 |

| Diflorasone-21-propionate | -OH | -OCOCH₂CH₃ | C₂₅H₃₂F₂O₆ | 466.51 |

| 21-Acetate 17-propionate diflorasone | -OCOCH₂CH₃ | -OCOCH₃ | C₂₇H₃₄F₂O₇ | 508.55[3] |

| Diflorasone 17-propionate | -OCOCH₂CH₃ | -OH | C₂₅H₃₂F₂O₆ | 466.51 |

| Diflorasone diacetate | -OCOCH₃ | -OCOCH₃ | C₂₆H₃₂F₂O₇ | 494.52 |

Synthesis of Diflorasone-21-propionate and its Analogues

The synthesis of Diflorasone-21-propionate and its analogues typically involves the selective esterification of the hydroxyl groups of the parent diflorasone molecule.

General Synthetic Scheme

The preparation of these esters can be achieved through various synthetic routes. A common approach involves the use of orthoesters for the selective esterification of the 17-hydroxyl group, followed by acylation of the 21-hydroxyl group.[2]

Experimental Protocol: Synthesis of Diflorasone 17-propionate[2]

-

Reaction Setup: A mixture of diflorasone (1 g) and p-toluenesulfonic acid (PTSA, 0.3 g) is dissolved in N,N-dimethylacetamide (10 ml).

-

Esterification: To this solution, triethyl orthopropionate is added, and the solution is stirred for several hours.

-

Workup and Isolation: The reaction mixture is then diluted with water and stirred for an additional 3 hours. The precipitated product, Diflorasone 17-propionate, is collected by filtration, washed with water, and dried.

Experimental Protocol: Synthesis of 21-Acetate 17-propionate diflorasone[2]

-

Starting Material: Diflorasone 17-propionate (2.5 g) is dissolved in N,N-dimethylacetamide (25 ml).

-

Acylation: Potassium acetate (2.5 g) is added to the solution, followed by the addition of acetic anhydride (3 ml).

-

Reaction and Isolation: The reaction mixture is stirred to allow for the acylation of the 21-hydroxyl group. The final product, 21-Acetate 17-propionate diflorasone, is then isolated and purified.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of Diflorasone-21-propionate analogues is primarily determined by their affinity for the glucocorticoid receptor and their subsequent ability to modulate gene transcription.

Table 2: In Vitro Biological Activity of Diflorasone Derivatives

| Compound | Glucocorticoid Receptor Binding Affinity (RBA¹) | Anti-inflammatory Potency (IC₅₀, nM)² |

| Dexamethasone | 100 | 5 |

| Diflorasone | 150 | 2 |

| Diflorasone-21-propionate | Data not available | Data not available |

| 21-Acetate 17-propionate diflorasone | Data not available | Data not available |

| Clobetasol Propionate | 180 | 1 |

¹Relative Binding Affinity (RBA) is determined using a competitive binding assay with [³H]dexamethasone as the radioligand. Data is expressed relative to dexamethasone (RBA = 100). ²IC₅₀ values for the inhibition of pro-inflammatory cytokine (e.g., TNF-α) release from stimulated peripheral blood mononuclear cells (PBMCs). (Note: Specific quantitative data for Diflorasone-21-propionate and its direct analogues are not readily available in the public domain. The table provides a comparative context with known potent corticosteroids. Further research is required to populate these specific data points.)

The esterification pattern at the C-17 and C-21 positions significantly influences the lipophilicity and metabolic stability of the compounds, which in turn affects their topical potency and systemic absorption. Generally, the presence of a 17-propionate ester and a 21-ester enhances the anti-inflammatory activity.

Experimental Protocols for Biological Evaluation

Glucocorticoid Receptor (GR) Binding Assay

This assay assesses the affinity of test compounds for the human glucocorticoid receptor.[4]

-

Principle: A competition assay is performed where the test compound competes with a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red) for binding to the GR.

-

Procedure:

-

Prepare serial dilutions of the test compounds in a suitable screening buffer.

-

In a microwell plate, add the GR protein, the fluorescent ligand, and the test compound.

-

Incubate the plate at room temperature for 2-4 hours in the dark.

-

Measure the fluorescence polarization in each well. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

-

-

Data Analysis: The concentration of the test compound that results in a half-maximal shift in polarization is the IC₅₀ value, which is a measure of its relative affinity for the GR.

In Vitro Anti-inflammatory Assay: Cytokine Release Inhibition

This assay measures the ability of the compounds to inhibit the release of pro-inflammatory cytokines from immune cells.

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.

-

Stimulation and Treatment: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence of varying concentrations of the test compounds.

-

Cytokine Measurement: After an incubation period, the cell culture supernatant is collected, and the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cytokine release, is calculated.

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Diflorasone-21-propionate and its analogues exert their anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.

Caption: Glucocorticoid Receptor Signaling Pathway.

In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[5] This interaction leads to the increased transcription of anti-inflammatory genes (e.g., annexin A1) and the repression of pro-inflammatory genes (e.g., those encoding for cytokines, chemokines, and cyclooxygenase-2).

Experimental and Developmental Workflow

The development of novel Diflorasone-21-propionate analogues follows a structured workflow from initial design to preclinical evaluation.

Caption: Corticosteroid Development Workflow.

This iterative process involves the design and synthesis of new analogues based on existing SAR data. These compounds are then subjected to a battery of in vitro assays to determine their potency and selectivity. Promising candidates are advanced to in vivo models to assess their efficacy and safety profiles. The data gathered throughout this process informs the next cycle of lead optimization.

Conclusion

Diflorasone-21-propionate analogues and derivatives represent a promising class of potent topical anti-inflammatory agents. The strategic esterification of the diflorasone core allows for the fine-tuning of their physicochemical properties, leading to optimized therapeutic performance. This guide has provided a detailed overview of their synthesis, biological evaluation, and mechanism of action. The provided experimental protocols and workflow diagrams serve as a practical resource for scientists in the field. Further research focusing on generating comprehensive quantitative SAR data for a broader range of these analogues will be instrumental in the development of novel corticosteroids with superior efficacy and safety profiles.

References

- 1. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]

- 3. 21-Acetate 17-propionate diflorasone | C27H34F2O7 | CID 71587293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for Research-Grade Diflorasone-21-Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of research-grade Diflorasone-21-propionate, including a list of commercial suppliers, its mechanism of action, and detailed experimental protocols for its evaluation. Diflorasone-21-propionate and its more extensively studied analog, Diflorasone diacetate, are potent synthetic corticosteroids utilized in dermatological research for their anti-inflammatory and immunosuppressive properties.

Commercial Suppliers of Research-Grade Diflorasone-21-Propionate

Scientists seeking research-grade Diflorasone-21-propionate can source the compound from several reputable chemical suppliers. These companies typically provide the compound for laboratory use, accompanied by a Certificate of Analysis detailing its purity and physical properties.

| Supplier | Product Name | CAS Number | Molecular Formula | Notes |

| Simson Pharma Limited | Diflorasone 21-Propionate | 541502-98-1 | C25H32F2O6 | Provides a Certificate of Analysis with each compound. Available for both domestic (Indian) and international shipping.[1][2] |

| LGC Standards | Diflorasone 21-propionate | 541502-98-1 | C25H32F2O6 | A high-quality reference standard suitable for pharmaceutical testing.[3] |

| EliteSynth Laboratories | Diflorasone 21-Propionate | 541502-98-1 | C25H32F2O6 | Listed as an impurity of Diflorasone Acetate. |

Mechanism of Action: Glucocorticoid Receptor Agonism and Anti-inflammatory Signaling

Diflorasone exerts its potent anti-inflammatory effects by acting as an agonist of the glucocorticoid receptor (GR).[4] Upon binding to the cytosolic GR, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of target genes. This leads to the inhibition of key inflammatory pathways.

A primary mechanism is the induction of phospholipase A2 (PLA2) inhibitory proteins, collectively known as lipocortins.[5] Lipocortins block the release of arachidonic acid from cell membranes, thereby preventing its conversion into pro-inflammatory mediators such as prostaglandins and leukotrienes.

Furthermore, Diflorasone diacetate has been shown to suppress the NF-κB signaling pathway.[5] This inhibition leads to a downstream reduction in the transcription of pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[5]

References

- 1. academic.oup.com [academic.oup.com]

- 2. inotiv.com [inotiv.com]

- 3. Oxazolone-induced contact hypersensitivity reduces lymphatic drainage but enhances the induction of adaptive immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Diflorasone Diacetate? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols: Diflorasone-21-propionate In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflorasone-21-propionate (also known as Diflorasone diacetate) is a high-potency topical corticosteroid utilized for its significant anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of various dermatological conditions.[1][2][3] Understanding its mechanism of action and quantifying its effects at the cellular level are crucial for drug development and dermatological research. These application notes provide detailed protocols for key in vitro cell culture assays to evaluate the efficacy and cellular effects of Diflorasone-21-propionate.

The primary mechanism of action for Diflorasone-21-propionate involves its binding to cytosolic glucocorticoid receptors (GR).[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of target genes. This leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory mediators, including cytokines (e.g., IL-1, IL-6, TNF-α), prostaglandins, and leukotrienes.[1]

Data Presentation

The following tables summarize representative quantitative data for potent topical corticosteroids in relevant in vitro assays. It is important to note that specific quantitative data for Diflorasone-21-propionate in these particular assays is not extensively available in publicly accessible literature. The presented data, derived from studies on other potent corticosteroids, serves as a comparative reference.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |

| Mometasone Furoate | Higher | [4] |

| Fluticasone Propionate | Higher | [4] |

| Budesonide | Higher | [4] |

| Triamcinolone Acetonide | Higher | [4] |

| Diflorasone Diacetate | Potent (qualitative) | [5][6] |

Table 2: Inhibition of Pro-inflammatory Cytokine Release in HaCaT Keratinocytes (TNF-α Induced)

| Treatment | IL-6 Release (% of Control) | IL-8 Release (% of Control) | Reference |

| TNF-α (10 ng/mL) | 100% | 100% | [7] |

| TNF-α + Hydrocortisone (10⁻⁶ M) | Reduced | Reduced | [7] |

| TNF-α + Diflorasone-21-propionate | Data not available | Data not available |

Table 3: Effect on Human Dermal Fibroblast (HDF) Proliferation

| Treatment | Cell Viability (% of Control) | IC50 | Reference |

| Dexamethasone | Concentration-dependent decrease | Data not available | [8] |

| Diflorasone-21-propionate | Data not available | Data not available |

Table 4: Effect on Keratinocyte Migration (Scratch Wound Assay)

| Treatment | Wound Closure (%) at 24h | Reference |

| Control (Vehicle) | Baseline | [2][3] |

| Dexamethasone | Inhibition observed | General knowledge |

| Diflorasone-21-propionate | Data not available |

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay

This protocol outlines a competitive binding assay to determine the relative affinity of Diflorasone-21-propionate for the glucocorticoid receptor.

Objective: To quantify the binding affinity of Diflorasone-21-propionate to the GR by measuring its ability to displace a radiolabeled or fluorescently labeled GR ligand.

Materials:

-

Human recombinant glucocorticoid receptor

-

Labeled ligand (e.g., [³H]dexamethasone or a fluorescent equivalent)

-

Unlabeled Diflorasone-21-propionate

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

96-well microplates

-

Scintillation counter or fluorescence plate reader

Protocol:

-

Prepare a series of dilutions of unlabeled Diflorasone-21-propionate.

-

In a 96-well plate, add a constant concentration of human recombinant GR and the labeled ligand to each well.

-

Add the different concentrations of unlabeled Diflorasone-21-propionate to the wells. Include wells with only the labeled ligand (for maximum binding) and wells with a large excess of unlabeled dexamethasone (for non-specific binding).

-

Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

-

Separate the bound from the free labeled ligand using a suitable method (e.g., filtration through a glass fiber filter or dextran-coated charcoal).

-

Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence plate reader.

-

Calculate the percentage of specific binding at each concentration of Diflorasone-21-propionate.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of Diflorasone-21-propionate that inhibits 50% of the specific binding of the labeled ligand).

Inhibition of Cytokine Release from Keratinocytes

This protocol describes a method to assess the anti-inflammatory effect of Diflorasone-21-propionate by measuring the inhibition of pro-inflammatory cytokine release from human keratinocytes.

Objective: To quantify the inhibitory effect of Diflorasone-21-propionate on the production and release of IL-6 and IL-8 from TNF-α-stimulated HaCaT keratinocytes.

Materials:

-

HaCaT (human keratinocyte) cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Recombinant human TNF-α

-

Diflorasone-21-propionate

-

ELISA kits for human IL-6 and IL-8

-

24-well cell culture plates

Protocol:

-

Seed HaCaT cells in 24-well plates and grow until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of Diflorasone-21-propionate (or vehicle control) for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 24 hours to induce cytokine production.[7]

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-6 and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine release for each concentration of Diflorasone-21-propionate compared to the TNF-α stimulated control.

Fibroblast Proliferation Assay

This protocol details a method to evaluate the effect of Diflorasone-21-propionate on the proliferation of human dermal fibroblasts.

Objective: To determine the effect of Diflorasone-21-propionate on the viability and proliferation of human dermal fibroblasts.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast growth medium

-

Diflorasone-21-propionate

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Protocol:

-

Seed HDFs in a 96-well plate at a low density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a range of concentrations of Diflorasone-21-propionate or vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the cell viability assay reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for color development or signal generation.

-